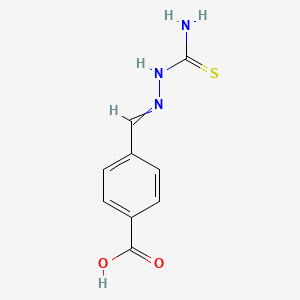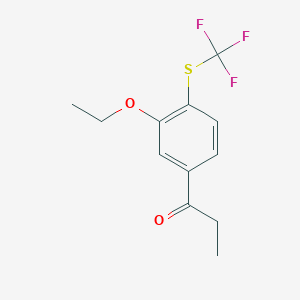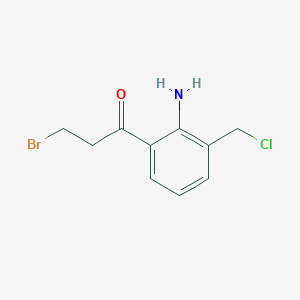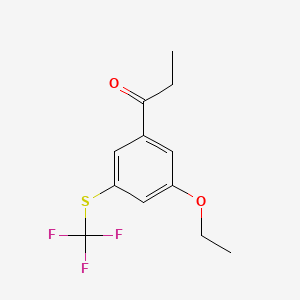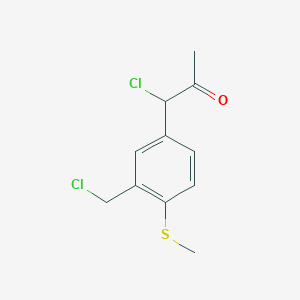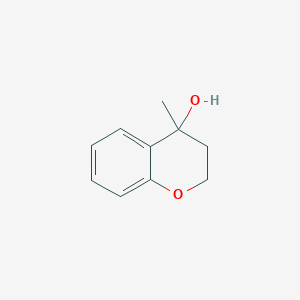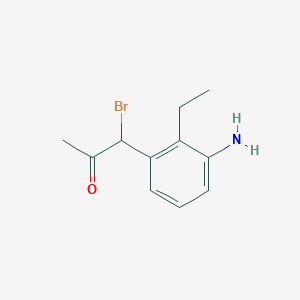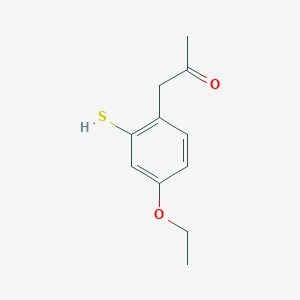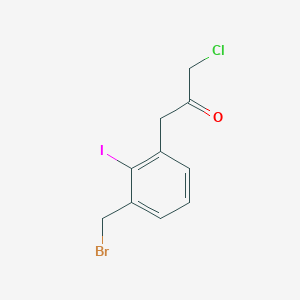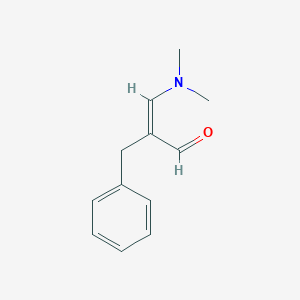
(Z)-2-benzyl-3-dimethylaminoprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of acrolein, featuring a benzyl group and a dimethylamino group attached to the acrolein backbone. This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(dimethylamino)acrolein typically involves the following steps :
Stage 1: Benzyloxyacetaldehyde diethyl acetal is reacted with phosphorus pentachloride at 0-75°C for 1.75 hours.
Stage 2: The resulting product is then treated with N,N-dimethylformamide at 20°C for 72 hours.
Stage 3: The mixture is then treated with sodium hydroxide in water at 0°C to adjust the pH to 8. The product is extracted with ether, washed with water and brine, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
Industrial Production Methods
Industrial production methods for 2-Benzyl-3-(dimethylamino)acrolein are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(dimethylamino)acrolein undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyl and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Benzyl-3-(dimethylamino)acrolein has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(dimethylamino)acrolein involves its interaction with nucleophilic sites in biomolecules . The compound’s reactive aldehyde group can form covalent bonds with amino acids, proteins, and nucleic acids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminoacrolein: This compound is structurally similar but lacks the benzyl group.
Acrolein: The parent compound, which is more reactive and less stable.
Uniqueness
2-Benzyl-3-(dimethylamino)acrolein is unique due to the presence of both benzyl and dimethylamino groups, which confer specific chemical and biological properties. These groups enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(Z)-2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/b12-9- |
InChI Key |
XCFSOIDTZWNRHP-XFXZXTDPSA-N |
Isomeric SMILES |
CN(C)/C=C(/CC1=CC=CC=C1)\C=O |
Canonical SMILES |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



